molecular formula C9H15N3 B1391475 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine CAS No. 933735-18-3

2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine

Cat. No.: B1391475
CAS No.: 933735-18-3
M. Wt: 165.24 g/mol
InChI Key: OOPUPYCUQJHUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is an organic compound that features both a dimethylamino group and a pyridine ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine typically involves the reaction of a pyridine derivative with a dimethylamino reagent. One common method might include the alkylation of 4-pyridylamine with a dimethylaminoalkyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. This might include continuous flow synthesis or batch processing with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions might reduce the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Various substituted pyridine or dimethylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including as potential treatments for neurological disorders.

Industry

In the industrial sector, these compounds can be used in the synthesis of dyes, agrochemicals, or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-Dimethylamino)-2-(pyridin-3-YL)ethylamine
  • 2-(N,N-Dimethylamino)-2-(pyridin-2-YL)ethylamine

Uniqueness

The position of the dimethylamino group and the pyridine ring can significantly influence the compound’s reactivity and biological activity. The 4-position pyridine derivative might have different binding affinities and reactivity compared to its 2- or 3-position counterparts.

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-4-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)9(7-10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPUPYCUQJHUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 2
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 3
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 4
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 5
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 6
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.